Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate
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Overview
Description
Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate is a furan derivative with a unique structure that includes an aminopropenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate aminopropenyl precursors. One common method involves the use of sulfur ylides and alkyl acetylenic carboxylates . The reaction conditions often include the use of catalysts such as gold or other precious metals to facilitate the addition of sulfur ylides to terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The aminopropenyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopropenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The aminopropenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Another furan derivative used in organic synthesis.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: A compound with a similar furan ring structure.
Uniqueness
Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate is unique due to its aminopropenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5-[(E)-3-aminoprop-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h2-5H,6,10H2,1H3/b3-2+ |
InChI Key |
XETJXISPNRRJMV-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)/C=C/CN |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=CCN |
Origin of Product |
United States |
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